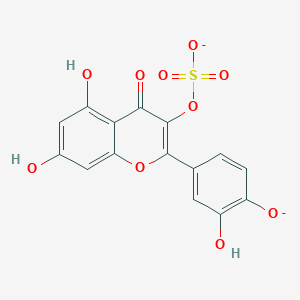

Quercetin 3-sulfate(2-)

説明

Structure

3D Structure

特性

分子式 |

C15H8O10S-2 |

|---|---|

分子量 |

380.3 g/mol |

IUPAC名 |

[5,7-dihydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxochromen-3-yl] sulfate |

InChI |

InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)/p-2 |

InChIキー |

DNAYVNOVGHZZLH-UHFFFAOYSA-L |

正規SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)[O-] |

製品の起源 |

United States |

Biosynthesis and Natural Occurrence of Quercetin 3 Sulfate 2

Enzymatic Pathways of Sulfation

The biosynthesis of quercetin (B1663063) 3-sulfate and other sulfated flavonoids is catalyzed by a class of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the flavonoid scaffold. nih.govresearchgate.net

Flavonoid sulfotransferases exhibit specificity for both the flavonoid substrate and the position of sulfation. mdpi.com For instance, flavonol sulfotransferases (SOTs) from Flaveria bidentis are known to produce 4'- and 3'-sulfate derivatives and show a higher affinity for quercetin. mdpi.commdpi.com In contrast, SOTs from Arabidopsis thaliana preferentially sulfate (B86663) kaempferol (B1673270) or flavonol glycosides at the 3 or 7 positions. mdpi.com The sulfation of quercetin is a critical step in its metabolism, and enzymes like quercetin-3-sulfate 3'-sulfotransferase and quercetin-3-sulfate 4'-sulfotransferase, found in Flaveria chlorifolia, utilize quercetin 3-sulfate as a substrate to produce disulfated forms. wikipedia.org Human cytosolic sulfotransferases, such as hSULT1A1 and hSULT1A3, are also involved in the sulfation of various flavonoids. nih.gov

The general order of preference for sulfation positions on flavonols like quercetin has been reported as 3 > 7 > 4′ > 3′. nih.govmdpi.com This position-specific action is a key determinant in the type of sulfated flavonoid produced.

Following the initial sulfation to form a monosulfate like quercetin 3-sulfate, further enzymatic action can lead to the production of di- and trisulfated quercetin metabolites. researchgate.net For example, quercetin-3-sulfate 3'-sulfotransferase and quercetin-3-sulfate 4'-sulfotransferase catalyze the addition of a second sulfate group to quercetin 3-sulfate, forming quercetin 3,3'-bissulfate and quercetin 3,4'-bissulfate, respectively. wikipedia.org

Further sulfation can occur, as demonstrated by the enzyme quercetin-3,3'-bissulfate 7-sulfotransferase, which converts quercetin 3,3'-bissulfate into quercetin 3,7,3'-trissulfate. wikipedia.org The plant Flaveria bidentis is a notable source of various polysulfated quercetins, including quercetin 3,7-disulphate, quercetin 3,4'-disulphate, quercetin 3,7,4'-trisulphate, and quercetin 3,7,3'-trisulphate. nih.govresearchgate.net Additionally, enzymatic sulfation of quercetin by an arylsulfotransferase from a human intestinal bacterium has been shown to produce quercetin-3,3'-disulfate and quercetin-3,3',7-trisulfate. jst.go.jpnih.gov

Below is a table summarizing the enzymatic production of various sulfated quercetin metabolites.

| Precursor | Enzyme | Product | Organism/Source |

| Quercetin | Flavonol 3-sulfotransferase | Quercetin 3-sulfate | Flaveria sp. |

| Quercetin 3-sulfate | Quercetin-3-sulfate 3'-sulfotransferase | Quercetin 3,3'-bissulfate | Flaveria chlorifolia wikipedia.org |

| Quercetin 3-sulfate | Quercetin-3-sulfate 4'-sulfotransferase | Quercetin 3,4'-bissulfate | Flaveria chlorifolia wikipedia.org |

| Quercetin 3,3'-bissulfate | Quercetin-3,3'-bissulfate 7-sulfotransferase | Quercetin 3,7,3'-trissulfate | Flaveria sp. wikipedia.org |

| Quercetin | Arylsulfotransferase | Quercetin 3,3'-disulfate | Human intestinal bacterium jst.go.jpnih.gov |

| Quercetin | Arylsulfotransferase | Quercetin 3,3',7-trisulfate | Human intestinal bacterium jst.go.jpnih.gov |

Microorganism-Mediated Biotransformation

Microorganisms, including bacteria and fungi, are capable of transforming quercetin into various metabolites. While the direct microbial production of quercetin 3-sulfate is not extensively detailed, related biotransformations are well-documented. For example, a novel arylsulfotransferase partially purified from human intestinal bacteria can sulfate quercetin. jst.go.jpnih.gov This enzyme rapidly sulfates quercetin, and depending on the molar ratio of the sulfate donor, can produce di- and trisulfated derivatives. jst.go.jpnih.gov

The fungus Mucor hiemalis has been shown to be effective in the biotransformation of quercetin and its prenylated derivatives, primarily through glucosylation rather than sulfation. mdpi.comnih.gov Chemoenzymatic procedures using arylsulfotransferase (AST) from bacteria like Eubacterium A-44 and Desulfitobacterium hafniense have been utilized for the sulfation of quercetin, yielding various sulfated products, including quercetin-3,3′-di-O-sulfate and quercetin-3,3′,7-tri-O-sulfate. nih.govnih.gov

Plant-Specific Biosynthetic Considerations

Sulfated flavonoids, while not ubiquitous, are found in a number of plant families, including Asteraceae, Polygonaceae, and Verbenaceae. nih.govkaust.edu.sa The biosynthesis of these compounds is considered a form of secondary metabolism, potentially playing a role in the plant's adaptation to its environment, such as in saline conditions. nih.govkaust.edu.sa

Quercetin 3-sulfate has been identified in several plant species. For instance, it is found in Polygonum hydropiper, where it has been studied for its antioxidant properties. nih.govmdpi.com It also appears to have a role in plant growth regulation by acting as an antagonist to quercetin, thereby influencing auxin transport. nih.govmdpi.com The presence of sulfated flavonoids is often localized in the aerial parts of terrestrial plants, such as leaves and buds. kaust.edu.sa

The table below lists some plant species known to contain sulfated quercetin derivatives.

| Plant Species | Family | Sulfated Quercetin Derivatives Found |

| Flaveria bidentis | Asteraceae | Quercetin 3,4'-disulphate, Quercetin 3,7-disulphate, Quercetin 3,7,4'-trisulphate, Quercetin 3,7,3'-trisulphate nih.govresearchgate.net |

| Polygonum hydropiper | Polygonaceae | Quercetin 3-sulphate nih.govmdpi.com |

| Flaveria chlorifolia | Asteraceae | Metabolites downstream of Quercetin 3-sulfate wikipedia.org |

Metabolic Transformations of Quercetin 3 Sulfate 2

In Vitro and Cellular Metabolic Pathways

The metabolism of quercetin (B1663063) 3-sulfate(2-) at the cellular level involves a cascade of enzymatic activities, primarily focusing on further conjugation to enhance its water solubility and facilitate excretion.

Sulfation and Co-conjugation with Glucuronidation and Methylation

Quercetin 3-sulfate can serve as a substrate for further sulfation, leading to the formation of more complex polysulfated derivatives. In vitro studies have identified specific enzymes that catalyze these subsequent sulfation steps. For instance, Quercetin-3-sulfate 3'-sulfotransferase utilizes quercetin 3-sulfate to produce quercetin 3,3'-bissulfate. wikipedia.org Similarly, quercetin-3-sulfate 4'-sulfotransferase can act on quercetin 3-sulfate to form quercetin 3,4'-bissulfate. wikipedia.org These bissulfates can be further metabolized, as demonstrated by the enzyme quercetin-3,3'-bissulfate 7-sulfotransferase, which produces quercetin 3,7,3'-trissulfate. wikipedia.org

Beyond additional sulfation, quercetin metabolism is characterized by extensive co-conjugation, where a single molecule can be modified with different chemical groups, including glucuronic acid and methyl groups. Following the ingestion of quercetin-rich foods, mixed conjugates such as quercetin glucuronide sulfates have been identified in human plasma and urine. physiology.orgcambridge.org The presence of these double conjugates indicates a metabolic pathway where quercetin is sequentially or simultaneously acted upon by both sulfotransferases and UDP-glucuronosyltransferases. physiology.orgnih.gov

Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another key metabolic route for quercetin. wikipedia.orgdroracle.ai This process often occurs in conjunction with sulfation and glucuronidation, leading to metabolites like isorhamnetin-3-glucuronide and other methylated and sulfated forms. cambridge.orgwikipedia.org The interplay between these enzymatic systems results in a diverse array of quercetin metabolites circulating in the body. ipb.pt

Table 1: Further Sulfation Products of Quercetin 3-sulfate

| Substrate | Enzyme | Product |

|---|---|---|

| Quercetin 3-sulfate | Quercetin-3-sulfate 3'-sulfotransferase | Quercetin 3,3'-bissulfate |

| Quercetin 3-sulfate | Quercetin-3-sulfate 4'-sulfotransferase | Quercetin 3,4'-bissulfate |

| Quercetin 3,3'-bissulfate | Quercetin-3,3'-bissulfate 7-sulfotransferase | Quercetin 3,7,3'-trissulfate |

Role of Hepatic and Enterocytic Transferases

The metabolic conjugation of quercetin and its metabolites, including quercetin 3-sulfate, is primarily carried out by transferase enzymes located in the enterocytes of the small intestine and the hepatocytes of the liver. nih.govmdpi.com These tissues are rich in Phase II metabolizing enzymes, which include sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and catechol-O-methyltransferases (COMTs). mdpi.comnih.gov

Upon absorption, quercetin undergoes extensive first-pass metabolism in the intestine and liver. nih.gov SULTs in these tissues catalyze the transfer of a sulfonate group to quercetin, forming various quercetin sulfates. mdpi.com The liver, in particular, contains a high concentration of sulfotransferases and plays a significant role in the sulfation of flavonoids. physiology.org Studies using isolated perfused rat livers have demonstrated the formation of multiple sulfated quercetin metabolites. nih.gov

The transport of quercetin sulfates across cellular membranes is mediated by specific transporter proteins. Sulfated conjugates like quercetin 3'-O-sulfate are substrates for organic anion transporters (OATs) such as OAT1 and OAT3, as well as organic anion transporting polypeptides (OATPs). nih.gov Efflux transporters like the multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) are involved in moving these conjugates out of the cells, for instance from hepatocytes into the bile or back into the bloodstream for renal excretion. nih.govnih.gov The coordinated action of these transferases and transporters in the liver and intestinal cells governs the metabolic fate and systemic availability of quercetin 3-sulfate. nih.govresearchgate.net

Deconjugation Processes and Enzymatic Recirculation

While conjugation is the primary metabolic pathway for eliminating quercetin, deconjugation processes also occur, potentially leading to the regeneration of more biologically active forms of the flavonoid within tissues.

Cellular Sulfatase Activity and Desulfation

Sulfated metabolites of flavonoids are not necessarily terminal products. They can be hydrolyzed by sulfatase enzymes, a process known as desulfation, which removes the sulfate (B86663) group and releases the parent compound. nih.gov This enzymatic activity has been observed in various tissues and can influence the local biological effects of quercetin. aacrjournals.org

Studies have indicated that the biological activity of quercetin-3-sulfate in certain cellular models is dependent on its desulfation. aacrjournals.org This suggests that cells can re-uptake the sulfated conjugate, and intracellular sulfatases can then convert it back to the quercetin aglycone. aacrjournals.org Lysosomal enzymes, such as arylsulfatase A, are known to catalyze the degradation of sulfated compounds and may be involved in this process. nih.govactamedicamarisiensis.ro The balance between sulfotransferase and sulfatase activities within a cell can therefore regulate the intracellular concentration of free quercetin, a concept referred to as enzymatic recirculation. aacrjournals.org

Interplay with Beta-Glucuronidase Activity

A significant interplay exists between sulfation and glucuronidation pathways, often mediated by the activity of β-glucuronidase. This enzyme is capable of hydrolyzing glucuronide conjugates, releasing the aglycone. nih.gov In vitro studies using hepatic cell models have shown that quercetin glucuronides can be taken up by cells and subsequently deglucuronidated by endogenous β-glucuronidase. nih.govmonash.edu

This intracellular release of the quercetin aglycone makes it available as a substrate for other conjugation enzymes, including sulfotransferases. nih.gov Research has demonstrated that the hydrolysis of quercetin-7-glucuronide and quercetin-3-glucuronide by β-glucuronidase can be followed by sulfation to form quercetin-3'-sulfate. nih.gov This metabolic switching, where a glucuronide conjugate is converted to a sulfate conjugate, highlights the dynamic nature of flavonoid metabolism. nih.govresearchgate.net The activity of β-glucuronidase can thus modulate the profile of circulating quercetin metabolites, shifting the balance from glucuronides towards the formation of sulfates. nih.gov

Table 2: Interplay of Conjugation and Deconjugation Enzymes in Quercetin Metabolism

| Process | Enzyme | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| Deglucuronidation | β-glucuronidase | Quercetin glucuronides | Quercetin aglycone + Glucuronic acid | Releases aglycone for further metabolism |

| Sulfation | Sulfotransferase (SULT) | Quercetin aglycone | Quercetin sulfate | Conjugates the released aglycone |

| Desulfation | Sulfatase | Quercetin sulfate | Quercetin aglycone + Sulfate | Regenerates aglycone locally |

Cellular Disposition and Transport Mechanisms of Quercetin 3 Sulfate 2

Cellular Uptake Mechanisms

The entry of Quercetin (B1663063) 3-sulfate(2-) into cells is not a passive process but is facilitated by specialized transporter proteins. Its hydrophilic nature, a result of the sulfate (B86663) group, necessitates active transport across cellular membranes.

Organic Anion Transporters (OATs) are a family of proteins crucial for the uptake of a wide range of endogenous and exogenous substances, including drug metabolites. mdpi.com Research has identified several OAT family members as key players in the cellular uptake of Quercetin 3-sulfate(2-).

Studies using human embryonic kidney (HEK293) cells engineered to overexpress specific transporters have demonstrated that OAT1 is a high-affinity transporter for Quercetin 3'-O-sulfate. nih.gov Kinetic analysis revealed a high affinity, with a Michaelis-Menten constant (Km) of 1.73 μM and a maximum transport velocity (Vmax) of 105 pmol/min/mg of protein. nih.gov This suggests that OAT1, primarily located on the basolateral membrane of kidney proximal tubule cells, is a significant pathway for the uptake of this metabolite from the bloodstream into kidney cells. mdpi.comnih.gov

Quercetin 3'-O-sulfate is also transported by OAT3, although with a lower affinity compared to OAT1. semanticscholar.org Furthermore, Quercetin 3'-O-sulfate has been shown to be a potent inhibitor of both OAT1 and OAT3, with IC50 values of 1.22 μM and between 0.43-1.31 μM, respectively. nih.gov

In liver cells (HepG2), the uptake of Quercetin 3'-O-sulfate is mediated by OAT2 and OAT4. researchgate.net OAT4, which is also found on the basolateral membrane of hepatocytes and the apical membrane of kidney tubules, may be involved in both the uptake of Quercetin 3'-O-sulfate into the liver and its reabsorption from urine in the kidneys. researchgate.netwiley.comresearchgate.net

| Transporter | Cell Line | Interaction Type | Kinetic Parameter (Km) | Kinetic Parameter (Vmax) | IC50 | Reference |

| OAT1 | HEK293 | Uptake | 1.73 µM | 105 pmol/min/mg | 1.22 µM | nih.gov |

| OAT3 | HEK293 | Inhibition | - | - | 0.43-1.31 µM | nih.gov |

| OAT2 | HepG2 | Uptake | - | - | - | researchgate.net |

| OAT4 | HepG2 | Uptake | - | - | - | researchgate.net |

| OATP4C1 | HepG2 | Uptake | - | - | - | researchgate.net |

While certain flavonoids, particularly quercetin in its aglycone and glycosylated forms, can enter cells via glucose transporters, this mechanism is not the primary route for sulfated conjugates. Quercetin itself is known to be a competitive inhibitor of glucose entry through GLUT1. nih.gov Furthermore, quercetin glucosides, which have a sugar moiety, can be taken up by the sodium-dependent glucose co-transporter (SGLT1). wiley.comresearchgate.net

However, the structural characteristics of Quercetin 3-sulfate(2-) differ significantly from glucose. The presence of the negatively charged sulfate group, rather than a sugar molecule, means it is not recognized as a substrate by glucose transporters like GLUTs or SGLT1. wiley.com Therefore, the cellular entry of Quercetin 3-sulfate(2-) is dependent on the anion transporters discussed previously, not on the glucose transport system. researchgate.netwiley.com

Efflux Transport Systems

Just as specialized proteins mediate its uptake, the removal of Quercetin 3-sulfate(2-) from within the cell is also an active, transporter-dependent process. This efflux is primarily handled by members of the ATP-Binding Cassette (ABC) transporter superfamily. solvobiotech.com

ABC transporters are a large family of membrane proteins that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.gov Two key members of this family, Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), are involved in the efflux of quercetin metabolites. wiley.comresearchgate.net

MRP2, located on the apical membrane of cells in the liver, kidney, and intestines, is responsible for transporting Quercetin 3'-O-sulfate out of the cell, for instance, into bile or urine. semanticscholar.orgresearchgate.net While both glucuronidated and sulfated quercetin metabolites are substrates for MRP2, BCRP appears to be more specific for the glucuronidated forms. semanticscholar.orgresearchgate.net However, some studies indicate that Quercetin 3'-sulfate can also be transported by BCRP, and it acts as an inhibitor of this transporter with an IC50 value of 3.2 μM. semanticscholar.orgmdpi.com This inhibitory potential is considerably weaker than that of the parent compound, quercetin (IC50 of 0.13 μM), suggesting that the sulfation process modulates its interaction with BCRP. mdpi.com Additionally, research has shown that Quercetin 3'-sulfate is a weak inhibitor of MRP2. nih.gov

| Transporter | Interaction Type | IC50 | Finding | Reference |

| MRP2 | Efflux Substrate, Weak Inhibitor | - | Transports Quercetin 3'-O-sulfate out of cells. | semanticscholar.orgresearchgate.netnih.gov |

| BCRP | Efflux Substrate, Inhibitor | 3.2 µM | Transports Quercetin 3'-O-sulfate; inhibition is weaker than the parent compound. | semanticscholar.orgmdpi.com |

Structure Activity Relationship Sar Studies of Quercetin 3 Sulfate 2

Impact of Sulfation on Molecular Interactions

The introduction of a sulfate (B86663) moiety to quercetin (B1663063) significantly impacts its molecular interactions. The sulfate group, being polar and hydrophilic, increases the water solubility of the parent compound. portlandpress.com This change in polarity affects how the molecule interacts with proteins and cell membranes.

For instance, the sulfation of flavonoids can influence their binding to proteins and their ability to be transported across cellular membranes. researchgate.net The addition of sulfate groups can promote ionic molecular interactions with protein ligands. portlandpress.com Specifically, in the context of inhibiting the enzyme plasmin, sulfated diflavonoids have been shown to bind to an allosteric site rather than the active site. nih.gov The position of sulfation is also critical. Studies on quercetin monosulfates have shown that the location of the sulfate group influences the molecule's stability and electronic properties, which in turn dictates its interaction with other molecules. mdpi.com For example, quercetin-3'-O-sulfate is reportedly more stable than quercetin-4'-O-sulfate. mdpi.com

Modulation of Biological Efficacy by Sulfation Status

The biological efficacy of quercetin is significantly modulated by its sulfation status. Generally, sulfation is considered a detoxification pathway that leads to the inactivation and elimination of compounds. portlandpress.comjst.go.jp However, the effects can be more nuanced.

While some studies suggest that sulfation reduces the biological activities of flavonoids, others indicate that sulfated metabolites can retain significant, albeit sometimes lower, activity. researchgate.netjst.go.jp For example, sulfated flavonoids have demonstrated anticoagulant, anti-inflammatory, and antitumor activities. mdpi.com The cellular uptake of sulfated flavonoids is lower compared to their non-sulfated counterparts. researchgate.netnih.gov Furthermore, sulfated flavonoids are metabolized to a lesser extent within cells. nih.gov In some cases, the biological activity of sulfated quercetin may depend on metabolic desulfation to release the active parent compound.

Comparative Analysis of Sulfated vs. Unsulfated Quercetin Activity

Direct comparisons between sulfated and unsulfated quercetin reveal clear differences in their biological activities. A primary area of investigation has been their antioxidant capacity.

Studies have consistently shown that sulfation reduces the radical scavenging activity of quercetin. mdpi.comnih.gov For instance, quercetin sulfates were found to be weaker DPPH radical scavengers than quercetin itself. nih.gov However, despite this reduction, sulfated metabolites can still possess considerable antioxidant activity, sometimes greater than other known antioxidants like α-tocopherol. mdpi.comresearchgate.net

The table below summarizes findings from various studies comparing the activities of quercetin and its sulfated forms.

| Activity Assessed | Unsulfated Quercetin | Quercetin 3-sulfate(2-) and other sulfated forms | Key Findings |

| Antioxidant Activity (DPPH Assay) | Higher Activity | Lower Activity | Sulfation dramatically decreases DPPH radical scavenging ability. mdpi.com |

| Antioxidant Activity (ABTS Assay) | Higher Activity | Retains Significant Activity | Sulfated metabolites are effective radical scavengers, sometimes more so than α-tocopherol. mdpi.comresearchgate.net |

| Induction of Heme Oxygenase-1 | Induces Expression | Does not Induce Expression | Unlike quercetin, its sulfated forms did not induce this enzyme in RAW264.7 cells. nih.gov |

| Induction of Cytochrome P450 1A1 | Induces Expression | Does not Induce Expression | Sulfation prevents the induction of this enzyme in HepG2 cells. nih.gov |

| Cellular Uptake | Higher Uptake | Lower Uptake | The uptake of sulfated forms into RAW264.7 and HepG2 cells is significantly lower. nih.gov |

| Anti-inflammatory Activity (COX-2) | - | Downregulates Expression | Quercetin 3'-sulphate was shown to downregulate COX-2 expression in a dose-dependent manner. mdpi.com |

| Inhibition of Aldose Reductase | - | Potent Inhibitory Activity | Sulfated flavonoids from Polygonum hydropiper, including quercetin 3-sulfate, showed potent inhibition. mdpi.com |

These findings underscore that while sulfation often diminishes certain biological activities of quercetin, particularly its direct antioxidant capacity, the resulting metabolites can retain or even gain new functionalities, such as specific enzyme inhibition or modulation of inflammatory pathways. mdpi.com The biological effects of quercetin in the body are therefore a composite of the activities of the parent compound and its various metabolites, including Quercetin 3-sulfate(2-).

Molecular Mechanisms and Cellular Targets of Quercetin 3 Sulfate 2

Modulation of Enzyme Activities

Quercetin (B1663063) 3-sulfate(2-) has been shown to interact with and modulate the activity of several key enzymes involved in physiological and pathological processes.

Quinone Reductase 2 (QR2) Inhibition

Quercetin 3-sulfate(2-) acts as an inhibitor of quinone reductase 2 (QR2), an enzyme implicated in the metabolism of quinones. However, studies comparing its activity to the parent compound, quercetin, indicate that the sulfated form has reduced inhibitory effects on QR2. ingentaconnect.com While quercetin itself is a potent inhibitor of QR2, the addition of a sulfate (B86663) group in the 3-position diminishes this activity. ingentaconnect.comnih.gov This suggests that the structural modification through sulfation significantly alters the molecule's ability to interact with the active site of QR2. ingentaconnect.com

Cyclooxygenase (COX) Isoenzyme Modulation

Quercetin 3-sulfate(2-) has been observed to modulate the activity of cyclooxygenase (COX) isoenzymes, which are critical in the inflammatory process. researchgate.net Specifically, research has shown that quercetin 3'-sulfate can inhibit COX-2 activity. researchgate.net Furthermore, studies on various quercetin conjugates, including sulfated forms, have demonstrated a reduction in COX-2 mRNA expression in both unstimulated and interleukin-1beta stimulated colon cancer (Caco2) cells. researchgate.net Some findings suggest that the inhibitory effect of quercetin 3-sulfate on COX-2 is similar to that of the parent quercetin molecule. ingentaconnect.com In contrast, its effect on COX-1 is reported to be reduced compared to quercetin. ingentaconnect.com

Lipoxygenase (LOX) Modulation

The influence of Quercetin 3-sulfate(2-) extends to the lipoxygenase (LOX) enzymes, which are also involved in inflammatory pathways. Quercetin metabolites, including sulfated forms, have been reported to inhibit 15-lipoxygenase. researchgate.net The parent compound, quercetin, is known for its inhibitory effects on both lipoxygenase and cyclooxygenase. mdpi.com

Interaction with Cellular Signaling Pathways

The biological effects of Quercetin 3-sulfate(2-) are also mediated through its interaction with key cellular signaling pathways that regulate inflammation and cell survival.

NF-κB Pathway Modulation

Quercetin and its metabolites can influence the NF-κB (nuclear factor-kappa B) signaling pathway, a crucial regulator of the inflammatory response. researchgate.net Studies on quercetin have shown its ability to suppress the activation of NF-κB, thereby decreasing the expression of inflammatory genes such as TNF-α, IL-6, IL-1β, and COX-2. dovepress.com While direct studies on Quercetin 3-sulfate(2-) are limited, research on quercetin metabolites suggests they can down-regulate the NF-κB pathway. researchgate.net For instance, quercetin 3-O-β-D-galactoside pyranoside has been shown to inhibit the activation of the NF-κB signaling pathway by reducing intracellular reactive oxygen species (ROS) production. frontiersin.org However, one study indicated that the ability of quercetin-4'-O-sulfate to inhibit TNFα-induced NF-κB activation was strongly reduced compared to quercetin. ingentaconnect.com

PI3K/Akt Signaling Axis Interaction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is vital for cell growth, proliferation, and survival, is another target for quercetin and its metabolites. mdpi.com Quercetin has been shown to modulate the PI3K/Akt pathway in various cell types. imrpress.comnih.gov For example, quercetin can enhance the phosphorylation of PI3K/Akt signaling pathways. mdpi.com In the context of oxidative stress, both the PI3K/Akt and ERK1/2 signaling pathways are involved in the neuroprotective effects of quercetin. nih.gov Research indicates that quercetin and its inhibitor PI-103 can attenuate the PI3K-AKT pathway in a similar manner. nih.gov While specific data on Quercetin 3-sulfate(2-) is not detailed, the known interactions of quercetin with this pathway suggest a potential area for further investigation into the specific effects of its sulfated metabolite.

Interactive Data Table: Enzyme Inhibition by Quercetin and its Metabolites

| Compound | Enzyme | Activity | Reference |

| Quercetin 3-sulfate | Quinone Reductase 2 (QR2) | Reduced Inhibition | ingentaconnect.com |

| Quercetin 3-sulfate | Cyclooxygenase-2 (COX-2) | Similar Inhibition to Quercetin | ingentaconnect.com |

| Quercetin 3-sulfate | Cyclooxygenase-1 (COX-1) | Reduced Inhibition | ingentaconnect.com |

| Quercetin 4'-O-sulfate | NF-κB | Strongly Reduced Inhibition | ingentaconnect.com |

ERK1/2 Pathway Regulation

The Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. While the parent compound, quercetin, has been shown to modulate this pathway, evidence regarding the specific regulatory actions of its metabolite, Quercetin 3-sulfate(2-), is limited and suggests a significant deviation in activity.

Research into the biological effects of quercetin metabolites indicates that sulfation often leads to a reduction or complete loss of the specific activities observed with the aglycone form. Studies have shown that while quercetin can inhibit cancer cell growth by modulating signaling pathways, Quercetin 3-sulfate is largely inactive in this regard unless it undergoes desulfation to regenerate the parent compound within the cell. aacrjournals.org For example, one study noted that Quercetin-3'-sulfate, a major metabolite found in plasma, may interfere with glucose uptake in HepG2 cancer cells, which could indirectly influence cellular energy and signaling. mdpi.com However, a direct, independent role for Quercetin 3-sulfate(2-) in the regulation of ERK1/2 phosphorylation and subsequent downstream signaling has not been clearly established in the current scientific literature. The prevailing evidence suggests that its contribution to the biological effects attributed to quercetin is minimal and dependent on its conversion back to the aglycone form. aacrjournals.org

STAT Pathway Modulation

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for transducing signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. The parent flavonoid, quercetin, has been identified as an inhibitor of the JAK/STAT pathway. oncotarget.comfrontiersin.org

However, direct evidence demonstrating modulation of the STAT pathway by Quercetin 3-sulfate(2-) is not present in the existing literature. The biotransformation of quercetin into its sulfated conjugate significantly alters its molecular structure and properties. This sulfation is generally associated with a decrease in the biological activities seen with quercetin aglycone. mdpi.comnih.gov Therefore, it is inferred that Quercetin 3-sulfate(2-) does not share the same inhibitory effects on the JAK/STAT pathway as its parent compound. Any potential influence would likely be contingent on its cellular uptake and subsequent metabolic conversion back to free quercetin, a process required to restore biological activity. aacrjournals.org

AP-1 and Nrf2 Modulation

The transcription factors Activator protein-1 (AP-1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are central to the cellular response to oxidative stress. Nrf2, in particular, orchestrates the expression of a suite of antioxidant and detoxification enzymes. While quercetin is a known activator of the Nrf2 pathway, its sulfated metabolites exhibit markedly different properties. nih.govwiley.com

Research consistently shows that sulfation of the hydroxyl groups on the flavonoid structure dramatically reduces its antioxidant potential and its ability to induce protective gene expression. mdpi.com One study explicitly found that, unlike quercetin, Quercetin 3'-O-sulfate failed to induce the expression of heme oxygenase-1 (a primary Nrf2 target gene) in RAW264.7 macrophage cells. nih.gov This indicates that the sulfation at the 3-position prevents the molecule from effectively activating the Nrf2/AP-1-mediated antioxidant response. The capacity of Quercetin 3-sulfate(2-) to modulate these pathways is therefore considered negligible compared to its aglycone precursor. nih.gov

Specific Protein Binding Interactions

Unlike its limited direct activity in signaling pathways, Quercetin 3-sulfate(2-) demonstrates significant and specific interactions with several key proteins. This binding is crucial for its transport, disposition, and potential biological functions, which may be distinct from those of quercetin aglycone.

One of the most important binding partners is Human Serum Albumin (HSA) , the primary carrier protein in the blood. Quercetin 3'-sulfate binds to HSA with an affinity comparable to, though slightly less than, quercetin itself. tandfonline.com This binding is not merely for transport; it also modulates the metabolite's antioxidant activity. When bound to albumin, the ability of Quercetin 3'-sulfate to protect low-density lipoprotein (LDL) from oxidation is reportedly higher than that of other quercetin conjugates. tandfonline.com

Quercetin 3-sulfate also shows high-affinity binding to the 67-kDa laminin (B1169045) receptor (67LR) , a receptor implicated in neuroprotection. genscript.com Studies using the receptor's peptide G (residues 161-180) found that Quercetin-3-O-sulfate binds to this site with an affinity comparable to that of the well-studied neuroprotective agent EGCG. This interaction is proposed as a primary mechanism for the neuroprotective effects observed with quercetin metabolites, which are present at low nanomolar concentrations in the brain. genscript.com

Furthermore, molecular docking simulations have identified High-Mobility Group Box 1 (HMGB1) , a protein involved in inflammatory responses, as a potential target. These computational studies predicted that Quercetin 3-sodium sulfate binds favorably to HMGB1 with high affinity, primarily through hydrophobic interactions with specific amino acid residues. biomedpharmajournal.org

Finally, the transport of Quercetin 3-sulfate(2-) into and out of cells is mediated by specific protein interactions. It displays a high affinity for Organic Anion Transporters (OAT1 and OATP4) and is also transported by OAT3 and Multidrug Resistance-Associated Protein 2 (MRP2) , which are critical for its renal and cellular clearance. mdpi.com

Interactive Data Table: Protein Binding Interactions of Quercetin 3-Sulfate

| Target Protein | Interacting Ligand | Binding Affinity / IC₅₀ | Key Findings | References |

| Human Serum Albumin (HSA) | Quercetin-3'-sulfate | Kq: ~4 µM | Binds with high affinity; binding enhances its ability to protect LDL from oxidation. | tandfonline.com |

| 67-kDa Laminin Receptor (67LR) | Quercetin-3-O-sulfate | High affinity (comparable to EGCG) | Binds to peptide G of the receptor, potentially inducing neuroprotective effects. | genscript.com |

| High-Mobility Group Box 1 (HMGB1) | Quercetin, 3-sodium sulfate | Affinity: -11.2 kcal/mol (docking) | Predicted to have the best binding affinity among tested derivatives via hydrophobic interactions. | biomedpharmajournal.org |

| Organic Anion Transporter 1 (OAT1) | Quercetin 3'-O-sulfate | High affinity | Acts as a transporter, facilitating cellular uptake/efflux. | mdpi.com |

| Organic Anion Transporter 3 (OAT3) | Quercetin 3'-O-sulfate | Lower affinity (compared to OAT1) | Acts as a transporter for the metabolite. | mdpi.com |

| Organic Anion Transporting Polypeptide 4 (OATP4) | Quercetin 3'-O-sulfate | High affinity | Acts as a transporter, facilitating cellular uptake/efflux. | mdpi.com |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Quercetin 3'-O-sulfate | Substrate for transport | Mediates the efflux of the metabolite from cells. | mdpi.com |

Cellular Biological Activities of Quercetin 3 Sulfate 2

Antioxidant Activity Mechanisms

Quercetin (B1663063) and its metabolites, including Quercetin 3-sulfate(2-), are recognized for their antioxidant properties, which play a crucial role in protecting cells from damage induced by oxidative stress. nih.govnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in a variety of chronic diseases. nih.gov

NADPH Oxidase Inhibition

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase is a key enzyme responsible for the production of superoxide (B77818) radicals in various cell types, including vascular smooth muscle cells. frontiersin.orgresearchgate.net The inhibition of NADPH oxidase is a significant mechanism by which antioxidants can reduce cellular oxidative stress. frontiersin.org Research has indicated that quercetin metabolites can inhibit NADPH oxidase activity. researchgate.net While direct studies on Quercetin 3-sulfate(2-) are limited, evidence suggests that quercetin and its derivatives can interfere with the assembly and activation of the NADPH oxidase enzyme complex, thereby reducing the generation of superoxide anions. frontiersin.orgresearchgate.net This inhibitory action on a primary source of cellular ROS underscores a critical aspect of the antioxidant activity of quercetin metabolites. frontiersin.org

Anti-inflammatory Cellular Mechanisms

Quercetin and its metabolites, including Quercetin 3-sulfate(2-), exhibit potent anti-inflammatory effects at the cellular level. frontiersin.orgmdpi.com Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the modulation of inflammatory pathways is a significant area of therapeutic interest. nih.gov

Cytokine Secretion Modulation (e.g., TNF-α, IL-6)

Quercetin 3-sulfate(2-) and other quercetin metabolites play a role in modulating the production and secretion of inflammatory cytokines. frontiersin.org Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key mediators of the inflammatory response. frontiersin.org Studies have demonstrated that quercetin can inhibit the production of these pro-inflammatory cytokines in various cell types, including immune cells and endothelial cells. frontiersin.orgnih.gov For instance, quercetin has been shown to decrease the expression of TNF-α and IL-6 in macrophages stimulated with inflammatory agents. nih.govfrontiersin.org While research specifically isolating the effects of Quercetin 3-sulfate(2-) is ongoing, the collective evidence on quercetin metabolites suggests their involvement in dampening the inflammatory cascade by controlling cytokine release. frontiersin.orgnih.gov

Table 1: Effect of Quercetin on Pro-inflammatory Cytokine Production

| Cell Type | Inflammatory Stimulus | Quercetin Treatment | Effect on Cytokine Levels | Reference |

| Human Peripheral Blood Mononuclear Cells | - | 5-50 μM | Decreased TNF-α production | nih.gov |

| Human Mononuclear U937 Cells | Lipopolysaccharide | - | Inhibited production of TNF-α and IL-6 | frontiersin.org |

| Adipose-derived Macrophages | - | 3, 10, or 30 μM for 5 hours | Inhibited expression of TNF-α and IL-6 | frontiersin.org |

| H292 Human Lung Epithelial Cells | Pseudomonas aeruginosa | 10 and 20 μM | Decreased secretion of IL-6 | jmb.or.kr |

Gene Expression Regulation (e.g., COX-2 mRNA, iNOS)

The anti-inflammatory activity of quercetin metabolites extends to the regulation of gene expression for key inflammatory enzymes. mdpi.comdovepress.com Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators. dovepress.com Quercetin has been found to suppress the expression of both COX-2 and iNOS mRNA and protein levels in various cell models. mdpi.comresearchgate.netresearchgate.net This suppression is often mediated through the inhibition of transcription factors like nuclear factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression. nih.govdovepress.com By downregulating the expression of genes encoding for COX-2 and iNOS, Quercetin 3-sulfate(2-) and other metabolites can effectively reduce the production of prostaglandins (B1171923) and nitric oxide, two key players in the inflammatory process. mdpi.comfortunejournals.com

Table 2: Effect of Quercetin on Inflammatory Gene Expression

| Cell Type | Inflammatory Stimulus | Quercetin Treatment | Effect on Gene/Protein Expression | Reference |

| Microglial Cells | Lipopolysaccharide (50 ng/mL) | 1, 5, or 10 μM | Inhibited iNOS and COX-2 expression | researchgate.net |

| Chang Liver Cells | - | - | Inhibited iNOS and COX-2 gene expression | mdpi.com |

| RAW 264.7 Macrophages | Lipopolysaccharide | 20 μM | Decreased iNOS and COX-2 expression | fortunejournals.com |

| Mice Liver (in vivo) | Intensive Exercise | - | Decreased expression of iNOS and COX-2 | researchgate.net |

Neuroprotective Cellular Mechanisms

Emerging evidence suggests that quercetin and its metabolites, including Quercetin 3-sulfate(2-), possess neuroprotective properties. mdpi.comresearchgate.net Neuroinflammation and oxidative stress are significant contributors to the pathology of neurodegenerative diseases. nih.govnih.gov The ability of quercetin metabolites to cross the blood-brain barrier, albeit in small amounts, allows them to exert protective effects directly within the central nervous system. researchgate.net

The neuroprotective mechanisms of quercetin metabolites are multifaceted and involve the antioxidant and anti-inflammatory activities previously discussed. mdpi.comnih.gov By scavenging free radicals and reducing oxidative stress within neuronal cells, Quercetin 3-sulfate(2-) can help protect these vulnerable cells from damage and death. nih.govmdpi.com Furthermore, by modulating inflammatory responses in the brain, such as inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines, these metabolites can help to create a less hostile environment for neurons. mdpi.comencyclopedia.pub Studies have shown that quercetin can protect neurons from toxicity induced by various neurotoxic agents and can suppress neuroinflammatory processes by downregulating factors like NF-κB and iNOS. mdpi.com Although more research is needed to fully elucidate the specific role of Quercetin 3-sulfate(2-), the known neuroprotective effects of quercetin and its metabolites highlight their potential in maintaining neuronal health. mdpi.comresearchgate.netnih.gov

Oxidative Stress Mitigation in Neuronal Cell Models

While direct studies on Quercetin 3-sulfate(2-) in neuronal cells are limited, research on its parent compound, quercetin, provides insights into potential neuroprotective mechanisms. Quercetin has been shown to protect neuronal cells from oxidative stress-induced damage. nih.govresearchgate.net It can counteract the toxic effects of various oxidants and neurotoxic molecules that are believed to act by inducing oxidative stress. nih.gov For instance, in vitro studies have shown that quercetin at low micromolar concentrations can antagonize cell toxicity induced by agents like hydrogen peroxide and 6-hydroxydopamine in neuronal cell lines. nih.gov The neuroprotective effects of quercetin are attributed to its ability to scavenge reactive oxygen species (ROS) and activate cellular defense mechanisms against oxidative stress, such as the Nrf2-ARE pathway. nih.govmdpi.com Although quercetin metabolites, including sulfates, have been reported to have biological effects, some studies indicate they may be less effective than the parent compound in certain contexts. researchgate.netresearchgate.net

Apoptosis Pathway Regulation (e.g., Bcl-2, Caspases)

The parent compound, quercetin, has been extensively studied for its ability to regulate apoptosis, or programmed cell death, in various cell types, including cancer cells. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govspandidos-publications.com Key players in these pathways, such as the Bcl-2 family of proteins and caspases, are modulated by quercetin. For example, quercetin has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby promoting apoptosis. nih.govfrontiersin.org It also activates key executioner caspases, like caspase-3 and caspase-9, which are crucial for dismantling the cell during apoptosis. nih.govmdpi.comnih.gov While direct evidence for Quercetin 3-sulfate(2-) is less abundant, the known actions of its parent compound suggest a potential role in influencing these critical cell death pathways.

Anti-proliferative and Apoptosis Induction in Cellular Models

Quercetin 3-sulfate(2-), along with its parent compound quercetin, has been shown to possess anti-proliferative and pro-apoptotic effects in various cancer cell models. These effects are crucial for controlling the uncontrolled growth of cancer cells.

Differential Effects in Cancer Cell Lines (e.g., MDA-MB-231)

Studies have demonstrated that Quercetin 3-sulfate(2-) and quercetin can inhibit the growth of cancer cells, but their effectiveness can vary between different cell lines. In the case of the triple-negative breast cancer cell line MDA-MB-231, quercetin has been shown to inhibit cell proliferation in a concentration-dependent manner. aacrjournals.orgnih.gov Interestingly, one study found that quercetin-3-sulfate displayed an opposite potency and efficacy in inhibiting the growth of normal human mammary epithelial cells compared to MDA-MB-231 breast cancer cells. aacrjournals.org This suggests that the metabolic conversion of quercetin to its sulfated form could play a role in its differential activity in normal versus cancerous cells. aacrjournals.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for quercetin in MDA-MB-231 cells, with values around 50 µM and 125 µM in different studies. aacrjournals.orgnih.gov

| Compound | Cell Line | Effect | IC50 Value |

| Quercetin | MDA-MB-231 | Growth inhibition | ~50 µM aacrjournals.org |

| Quercetin | MDA-MB-231 | Decreased cell viability | 125 µM nih.gov |

| Quercetin 3-sulfate | MDA-MB-231 | Growth inhibition | Potency and efficacy differed from normal cells aacrjournals.org |

Mechanisms of Cell Growth Inhibition

The inhibition of cancer cell growth by quercetin and its metabolites is achieved through various mechanisms. One key mechanism is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle. Quercetin has been observed to cause cell cycle arrest at different phases, such as the G0/G1, S, or G2/M phase, depending on the cell line. mdpi.comrsc.orgnih.govresearchgate.netfrontiersin.org For instance, in MCF-7 breast cancer cells, quercetin and quercetin-3'-sulfate were found to primarily mediate cell-cycle arrest at the S phase. rsc.orgnih.govresearchgate.net In MDA-MB-231 cells, quercetin treatment led to a higher proportion of cells in the G2/M phase. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins.

Another important mechanism is the induction of apoptosis, or programmed cell death. Quercetin and its metabolites can trigger apoptosis in cancer cells, leading to their elimination. rsc.orgnih.govresearchgate.net

Caspase-Dependent Apoptosis Pathways

The induction of apoptosis by quercetin and its metabolites is often mediated through caspase-dependent pathways. Caspases are a family of proteases that play a central role in executing apoptosis. Quercetin has been shown to activate both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3). nih.govspandidos-publications.comnih.gov The activation of the extrinsic pathway is often initiated by the activation of death receptors, leading to the cleavage of caspase-8. nih.govspandidos-publications.com The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. mdpi.comnih.gov Both pathways converge on the activation of caspase-3, which then cleaves various cellular substrates, leading to the characteristic features of apoptosis. nih.govspandidos-publications.com Studies have shown that quercetin can induce the cleavage of caspase-3 and its substrate, PARP (poly(ADP-ribose) polymerase), in various cancer cell lines. nih.govspandidos-publications.comspandidos-publications.com

Telomerase Reverse Transcriptase (hTERT) Inhibition Pathways

Telomerase is an enzyme that is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is highly active, allowing for unlimited cell division. nih.govpreprints.orgmdpi.com Inhibition of telomerase activity is therefore considered a promising anti-cancer strategy. Quercetin has been shown to inhibit telomerase activity in cancer cells. nih.gov One study demonstrated that quercetin nanoparticles could promote the inhibition of telomerase reverse transcriptase (hTERT), the catalytic subunit of telomerase, by reducing the expression of the transcription factor AP-2β and its binding to the hTERT promoter in liver cancer cells. spandidos-publications.com This suggests that targeting telomerase is another mechanism through which quercetin exerts its anti-proliferative effects.

Modulation of Cellular Metabolic Processes

Quercetin 3-sulfate(2-), a primary metabolite of quercetin found in human blood plasma, has been investigated for its role in modulating key cellular metabolic pathways. nih.gov Research indicates that this sulfated conjugate of quercetin can influence cellular energy and lipid metabolism, with specific implications for glucose handling by cells. nih.govsemanticscholar.org

Interactions with Glucose Uptake and Insulin Signaling at the Cellular Level

Studies have begun to elucidate the specific interactions of Quercetin 3-sulfate(2-) with the molecular machinery governing glucose uptake and signaling at the cellular level. Unlike its parent compound, quercetin, which has been extensively studied, the direct effects of its sulfated metabolites are an emerging area of research.

One of the key findings is the observed impact of Quercetin 3-sulfate(2-) on glucose transporter expression and function. In a study utilizing 3T3-L1 mature adipocytes, treatment with quercetin-3-O-sulfate (3S) was found to reduce the gene expression of glut4, a critical glucose transporter responsible for insulin-stimulated glucose uptake in fat cells. semanticscholar.org This suggests a potential mechanism by which this metabolite could influence glucose homeostasis at the cellular level.

Furthermore, research on HepG2 human liver cancer cells has shown that quercetin-3′-sulfate can decrease cellular glucose and ATP levels. nih.gov This effect is thought to be mediated by interference with GLUT2-mediated glucose uptake. nih.gov While this study was conducted in a cancer cell line, it provides insight into the potential for Quercetin 3-sulfate(2-) to interact with and modulate glucose transport proteins.

A critical review of the biological activity of quercetin and its conjugates highlights that quercetin-3′-O-sulfate (Q3′S) is a significant metabolite in plasma. tandfonline.com While much of the in vitro research has focused on quercetin aglycone and its glucuronide conjugates, the distinct biological activities of sulfated forms like Quercetin 3-sulfate(2-) are of growing interest. tandfonline.comtandfonline.com It is the phase-2 conjugates, such as the sulfates and glucuronides, that are considered responsible for many of the biological effects observed in tissues throughout the body. tandfonline.com

The table below summarizes the research findings on the interactions of Quercetin 3-sulfate(2-) with cellular glucose metabolism.

| Cell Line | Compound Investigated | Concentration | Observed Effect on Glucose Metabolism | Reference |

| 3T3-L1 mature adipocytes | quercetin-3-O-sulfate (3S) | 1 µM and 10 µM | Reduced triglyceride content. semanticscholar.org | semanticscholar.org |

| 3T3-L1 mature adipocytes | quercetin-3-O-sulfate (3S) | 10 µM | Reduced gene expression of glut4. semanticscholar.org | semanticscholar.org |

| HepG2 human liver cancer cells | quercetin-3′-sulfate | Not specified | Decreased glucose and ATP levels, potentially by interfering with GLUT2-mediated glucose uptake. nih.gov | nih.gov |

Advanced Analytical Methodologies for Quercetin 3 Sulfate 2 Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of Quercetin (B1663063) 3-sulfate(2-), enabling its separation from the parent aglycone, other flavonoid conjugates, and endogenous matrix components prior to detection. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is typically dictated by the required analytical speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of quercetin sulfates. ipb.ptresearchgate.net Reversed-phase columns, particularly C18, are frequently employed to separate the polar sulfated conjugate from less polar compounds like quercetin. frontiersin.orgresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like acetic acid or a buffer like ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic modifier, most commonly methanol (B129727) or acetonitrile. ipb.ptchromservis.eumdpi.com Detection is often performed using UV spectrophotometry, with wavelengths set around 256 nm and 370 nm, corresponding to the absorbance maxima of the flavonoid structure. In several research applications, HPLC has been used not only for analysis but also for semi-preparative isolation of Quercetin 3-sulfate(2-) for further structural elucidation or bioactivity studies. ipb.ptresearchgate.net For instance, a study successfully used an HPLC system to separate and identify Quercetin 3-O-sulfate from a synthetic reaction mixture, confirming its identity by comparing its retention time with that of an authentic standard. ipb.pt Another method was developed specifically to separate parent flavonoids, including quercetin, from their sulfated derivatives in enzymatic reaction mixtures. chromservis.eu

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 / ODS | ipb.ptfrontiersin.orgresearchgate.net |

| Mobile Phase | A: 0.1 M Ammonium acetate (pH 5.15) in Methanol B: Methanol | ipb.pt |

| Elution | Gradient | ipb.ptchromservis.eu |

| Flow Rate | 1.0 mL/min | ipb.pt |

| Detection (UV) | 375 nm | ipb.pt |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), and its equivalent, Ultra-High-Performance Liquid Chromatography (UHPLC), represent a significant advancement over traditional HPLC for analyzing quercetin metabolites. ucdavis.edunih.gov By utilizing columns packed with sub-2 µm particles, UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. nih.gov These methods are particularly valuable for pharmacokinetic studies where rapid sample throughput is essential. ucdavis.edunih.govnih.gov A UPLC method coupled with mass spectrometry was developed for the sensitive and accurate determination of a quercetin derivative in rat plasma, demonstrating the high performance of the technique. nih.gov In a study profiling quercetin metabolites in human plasma, a UHPLC system was coupled to a high-resolution mass spectrometer, allowing for the separation and identification of numerous conjugates, including quercetin sulfate (B86663). ucdavis.edunih.gov The enhanced resolution of UPLC is also crucial for separating isomeric quercetin sulfates, which may be difficult to resolve using conventional HPLC.

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent 1290 Infinity UHPLC / Waters Acquity | ucdavis.edunih.gov |

| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile | researchgate.netnih.gov |

| Elution | Gradient | researchgate.netnih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | researchgate.netnih.gov |

| Column Temperature | 30 °C | nih.gov |

Mass Spectrometry Techniques

Mass spectrometry (MS) is the definitive tool for the structural characterization and sensitive detection of Quercetin 3-sulfate(2-). When coupled with liquid chromatography (LC-MS), it provides unparalleled specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is the most common ionization source for the analysis of flavonoid conjugates like Quercetin 3-sulfate(2-) due to its soft ionization nature, which typically preserves the intact molecule for detection. ucdavis.edunih.gov Analysis is almost universally performed in the negative ion mode, which readily forms the deprotonated molecular ion [M-H]⁻. For Quercetin 3-sulfate(2-), this ion is observed at a mass-to-charge ratio (m/z) of 381. frontiersin.orgucdavis.edunih.gov ESI coupled with tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns of the precursor ion. ucdavis.eduacs.org This combination allows for highly selective and sensitive detection of the compound in complex matrices such as plasma and plant extracts. chromservis.euucdavis.edu

Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS)

Quadrupole Time-of-Flight (qTOF) mass spectrometry offers high-resolution and accurate mass measurement, which are critical for the confident identification of metabolites. ucdavis.edunih.gov A UHPLC-ESI-qTOF-MS/MS method has been successfully developed for the comprehensive profiling of quercetin metabolites in human plasma. ucdavis.edunih.gov The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent ion (e.g., C₁₅H₉O₁₀S⁻ for the deprotonated molecule) and its fragments, greatly increasing the certainty of identification. ucdavis.edu This capability is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The accurate mass data obtained from qTOF instruments for both the precursor and product ions facilitates unambiguous structural elucidation. ucdavis.eduhmdb.ca

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural confirmation of Quercetin 3-sulfate(2-) and for its selective quantification. ucdavis.edunih.govnih.gov In an MS/MS experiment, the deprotonated molecular ion ([M-H]⁻ at m/z 381) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. A characteristic fragmentation pathway for sulfated flavonoids is the neutral loss of the SO₃ group (80 Da). frontiersin.orgucdavis.edu Therefore, the fragmentation of the m/z 381 precursor ion generates a prominent product ion at m/z 301, which corresponds to the deprotonated quercetin aglycone. ucdavis.edu

This specific fragmentation can be exploited in a targeted MS/MS technique called Neutral Loss Scanning (NLS). By scanning for all parent ions that lose a neutral fragment of 80 Da, it is possible to selectively detect a wide range of sulfated compounds in a sample, making it a powerful tool for discovering novel sulfated flavonoids. frontiersin.orgnih.gov Alternatively, Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition (e.g., m/z 381 → 301), provides exceptional sensitivity and selectivity for quantification. nih.gov

| Parameter | Value/Technique | Finding | Source |

|---|---|---|---|

| Ionization Mode | Negative Electrospray (ESI) | Forms deprotonated molecule [M-H]⁻ | nih.gov |

| Precursor Ion (m/z) | 381 | Corresponds to [C₁₅H₁₀O₁₀S - H]⁻ | frontiersin.orgucdavis.edunih.gov |

| MS/MS Fragmentation | Neutral Loss of SO₃ | Characteristic loss of 80 Da | frontiersin.orgucdavis.edu |

| Major Product Ion (m/z) | 301 | Corresponds to deprotonated quercetin aglycone [M-H-SO₃]⁻ | ucdavis.edu |

| Targeted Analysis | Neutral Loss Scan / MRM | Selective detection and quantification of sulfated compounds | frontiersin.orgnih.gov |

Neutral Loss Scan Mass Spectrometry for Sulfated Flavonoids

A significant advancement in the analysis of sulfated flavonoids is the development of a Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing a neutral loss scan. nih.govfrontiersin.orgnih.gov This technique offers a specific and quantitative approach for identifying and measuring compounds like Quercetin 3-sulfate(2-), particularly in complex biological matrices such as plant extracts. nih.govnih.gov

The methodology is based on the principle that sulfated flavonoids undergo a characteristic fragmentation pattern during collision-induced dissociation (CID). nih.govfrontiersin.org When analyzing synthetic quercetin-3-sulfate, researchers discovered that instead of an anticipated neutral loss of 96 Da, a loss of 80 Da occurred, which corresponds to the neutral loss of a sulfur trioxide (SO₃) group. nih.govfrontiersin.org This specific neutral loss of 80 Da is now used as a signature for the detection of sulfated flavonoids. nih.govfrontiersin.orgnih.gov

The LC-MS system for this analysis typically involves coupling an HPLC system with a linear quadrupole ion trap mass spectrometer equipped with an electrospray ion source operating in negative mode. nih.govfrontiersin.org The separation of isomers, such as quercetin-3-sulfate and quercetin-7-sulfate, can be effectively achieved using a C18 core-shell column. frontiersin.org This method has proven capable of detecting previously described sulfated flavonoids as well as new ones, such as isorhamnetin-sulfate-glycoside. nih.govnih.gov The ion source parameters are optimized by direct infusion of a synthetic quercetin-3-sulfate solution to ensure maximum sensitivity for profiling and quantification. nih.govfrontiersin.org

| Parameter | Value/Description |

|---|---|

| HPLC System | Agilent 1260 HPLC or equivalent |

| Mass Spectrometer | AB Sciex QTrap 5500 linear quadrupole ion trap or equivalent |

| Ion Source | Turbo V electrospray ion source (negative mode) |

| Column | Restek Raptor C18 Core-Shell column |

| Mobile Phase | Linear gradient of methanol/formic acid in water |

| Scan Type | Neutral Loss Scan |

| Neutral Loss Mass | 80 Da (corresponding to SO₃) |

| Collision Energy (CID) | -30.0 eV |

| Source Voltage (Negative Mode) | -3.5 kV |

| Capillary Temperature | 200 °C |

Spectroscopic Methods for Structural Confirmation (e.g., ¹³C NMR)

While mass spectrometry is excellent for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for the unambiguous structural confirmation of flavonoid sulfates. nih.govacs.org ¹³C NMR, in particular, is a powerful tool for determining the exact position of the sulfate group on the flavonoid skeleton. nih.gov

The chemical synthesis of different quercetin monosulfates allows for their characterization and the collection of spectral data. nih.govacs.org The structural elucidation is achieved using a combination of one- and two-dimensional NMR techniques, including heteronuclear single-quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC). nih.govacs.org

The key to assigning the sulfation position lies in analyzing the chemical shifts (δ) of the carbon atoms in the flavonoid structure. nih.gov It has been observed that sulfation induces characteristic shifts in the ¹³C NMR spectrum compared to the parent flavonoid. For instance, sulfation at the 3'-position of the quercetin molecule was found to cause a significant upfield shift (to a lower ppm value) for the carbon atom bearing the sulfate group (C-3') and downfield shifts for the adjacent carbons. nih.govacs.org In contrast, sulfation at the 4'-position did not produce such significant shifts. nih.govacs.org Solid-state ¹³C-CP-MAS-NMR studies have also been used to characterize the conformation of hydroxyl groups in quercetin and its sulfonic acid derivatives. nih.gov These detailed spectral analyses are crucial for confirming the identity of compounds like Quercetin 3-sulfate(2-), especially when distinguishing between isomers. nih.gov

| Carbon Position | Quercetin (δ ppm) | Quercetin 3-sulfate(2-) (δ ppm) | Effect of Sulfation at C-3 |

|---|---|---|---|

| C-2 | 147.9 | ~156.0 | Downfield Shift |

| C-3 | 135.8 | ~135.5 | Slight Upfield Shift |

| C-4 | 175.9 | ~178.2 | Downfield Shift |

| C-1' | 122.1 | ~121.0 | Upfield Shift |

| C-3' | 145.1 | ~145.0 | Minimal Change |

| C-4' | 147.9 | ~148.0 | Minimal Change |

Method Validation and Quality Control Applications in Research

For any analytical method to be considered reliable and reproducible for research applications, it must undergo a thorough validation process. nih.gov The validation ensures that the method is suitable for its intended purpose, providing confidence in the generated data. nih.gov For the quantitative analysis of Quercetin 3-sulfate(2-), this involves establishing several key performance characteristics, often following guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govresearchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. scielo.br For HPLC methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank or control samples. scielo.brresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.br This is typically evaluated by linear regression analysis of a calibration curve, with a high correlation coefficient (r or R²) value (e.g., >0.999) indicating good linearity. researchgate.netscielo.br

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net RSD values lower than 2% are generally considered acceptable. scielo.brmdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. scielo.brmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netscielo.br

Stability studies are also a critical component of quality control. The stability of Quercetin 3-sulfate(2-) in solution and during sample processing must be evaluated to ensure that the measured concentration reflects the true value at the time of sampling. nih.govfrontiersin.org This involves testing the analyte's stability under various conditions, such as at room temperature over different time intervals (e.g., 24-48 hours) or during extraction procedures like sonication. nih.govfrontiersin.org

| Parameter | Typical Acceptance Criteria/Results |

|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.999 |

| Intra-day Precision (% RSD) | < 2% |

| Inter-day Precision (% RSD) | < 2% |

| Accuracy (% Recovery) | 90% - 110% |

| LOD (Limit of Detection) | ng/mL to low µg/mL range |

| LOQ (Limit of Quantification) | ng/mL to low µg/mL range |

Q & A

Q. What are the established laboratory protocols for synthesizing Quercetin 3-sulfate(2-)?

- Methodological Answer : The synthesis typically involves enzymatic sulfation using flavonoid sulfotransferases (e.g., F3-ST), as described in studies using aryl sulfatase for regioselective sulfation. Key steps include optimizing enzyme concentration, pH (6.0–7.5), and reaction time to minimize undesired desulfation. Hydrolysis control is critical, as excess enzyme can lead to complete desulfation, yielding aglycones like quercetin . Purity is verified via HPLC and structural confirmation using ¹³C NMR (e.g., δ 178.2 ppm for the sulfated C-3 position) .

Q. How is Quercetin 3-sulfate(2-) structurally characterized to confirm regioselective sulfation?

- Methodological Answer : Spectroscopic techniques such as ¹³C NMR and mass spectrometry are standard. For example, ¹³C NMR data in DMSO-d₆ show distinct shifts for sulfated carbons (e.g., C-3 at δ 135.5 ppm) compared to non-sulfated analogs. Researchers should cross-reference spectral libraries and use computational tools (e.g., ChemDraw) to validate assignments .

Q. What in vitro assays are used to evaluate the biological activity of Quercetin 3-sulfate(2-)?

- Methodological Answer : Common assays include:

- Transporter inhibition : OATP1A2/2B1 inhibition studies using substrates like estrone-3-sulfate (E3S) .

- Antioxidant activity : DPPH radical scavenging assays, with comparisons to non-sulfated quercetin to assess sulfation’s impact on redox potential .

Ensure assay conditions (e.g., pH, buffer composition) are standardized to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported OATP transporter inhibition by Quercetin 3-sulfate(2-)?

- Methodological Answer : Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. Caco-2), substrate concentrations, or assay pH. To address this:

Conduct dose-response studies across physiological pH ranges (5.5–7.4).

Use systematic review frameworks to aggregate data and identify confounding variables (e.g., co-administered flavonoids) .

Apply kinetic modeling (e.g., Michaelis-Menten) to differentiate competitive vs. non-competitive inhibition .

Q. What strategies optimize the regioselectivity of Quercetin 3-sulfate(2-) synthesis to prevent polysulfation?

- Methodological Answer :

- Enzyme engineering : Use site-directed mutagenesis of sulfotransferases to enhance C-3 specificity .

- Reaction monitoring : Employ real-time HPLC to track intermediate formation and adjust enzyme activity dynamically.

- Protecting groups : Temporarily block hydroxyl groups at positions 7 and 4' during sulfation .

Q. How do researchers interpret conflicting NMR data when multiple sulfated derivatives co-elute?

- Methodological Answer :

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

Compare experimental data with computational predictions (e.g., density functional theory for chemical shift calculations).

Isolate derivatives via preparative TLC or column chromatography before analysis .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for meta-analyses of Quercetin 3-sulfate(2-) pharmacokinetic data?

- Methodological Answer : Use random-effects models to account for inter-study variability. Report heterogeneity metrics (e.g., I² statistic) and perform subgroup analyses by study design (e.g., in vitro vs. in vivo). Tools like RevMan or R’s

metaforpackage are suitable .

Q. How can researchers ensure reproducibility in sulfotransferase activity assays?

- Methodological Answer :

- Standardize enzyme units : Express activity in pkat/mg protein, as in Table 1 of F3-ST specificity studies .

- Negative controls : Include non-sulfatable substrates (e.g., naringenin) to confirm assay specificity.

- Interlab validation : Share protocols via platforms like Protocols.io .

Tables for Reference

Table 1 : Key ¹³C NMR Shifts for Quercetin 3-Sulfate(2-) (DMSO-d₆, δ ppm)

| Carbon Position | Non-Sulfated Quercetin | Quercetin 3-Sulfate(2-) |

|---|---|---|

| C-3 | 133.2 | 135.5 |

| C-4 | 176.8 | 177.1 |

| SO₃⁻ | – | 178.2 |

| Data synthesized from . |

Table 2 : Common Pitfalls in Sulfation Studies and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。